molecular formula C18H10ClN3O B12466950 2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile

2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile

Cat. No.: B12466950
M. Wt: 319.7 g/mol
InChI Key: IKKCRMCURCKICQ-UHFFFAOYSA-N
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Description

2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a propanedinitrile group. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile is unique due to its combination of an indole moiety and a propanedinitrile group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H10ClN3O

Molecular Weight

319.7 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]propanedinitrile

InChI

InChI=1S/C18H10ClN3O/c19-14-7-5-12(6-8-14)11-22-16-4-2-1-3-15(16)17(18(22)23)13(9-20)10-21/h1-8H,11H2

InChI Key

IKKCRMCURCKICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2CC3=CC=C(C=C3)Cl

Origin of Product

United States

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